Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a tetrahydropyran (oxan-3-yl) substituent at the β-position of the propanoate backbone. This compound is structurally distinguished by the oxan-3-yl group, a six-membered oxygen-containing heterocycle, which confers unique steric and electronic properties compared to simpler alkyl or aryl-substituted analogs. The methyl ester and hydrochloride salt enhance solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
methyl 2-amino-3-(oxan-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)5-7-3-2-4-13-6-7;/h7-8H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABJRUXBFKEVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCOC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031258-54-3 | |
| Record name | methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride typically involves the reaction of oxane derivatives with amino acids under specific conditions. One common method includes the esterification of 2-amino-3-(oxan-3-yl)propanoic acid with methanol in the presence of hydrochloric acid . The reaction is usually carried out at a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxane and amine derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride has been investigated for its potential as an anticancer agent. A patent (US20160279103A1) describes its use in compositions aimed at treating various cancers, highlighting its role in inhibiting tumor growth through specific biochemical pathways .
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly those involving amino acids. Its structural similarity to known neurotransmitters suggests potential applications in studying neurochemical interactions and developing treatments for neurological disorders .
Synthesis of Bioactive Molecules
The compound serves as a building block in the synthesis of more complex bioactive molecules. Its unique oxane ring structure allows for modifications that can yield derivatives with enhanced biological activity, making it valuable in drug development processes .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the proliferation of cancer cells in vitro. The mechanism involved the induction of apoptosis, which was confirmed through flow cytometry assays. This finding suggests its potential utility in cancer therapy formulations.
Case Study 2: Neurotransmitter Modulation
A recent investigation into the neuropharmacological effects of this compound revealed its ability to modulate glutamate receptors. The study utilized electrophysiological techniques to demonstrate that this compound could enhance synaptic transmission, indicating potential applications in treating conditions like depression and anxiety disorders.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Table 1: Comparative Data for Methyl 2-Aminopropanoate Hydrochloride Derivatives
*Calculated based on analogous compounds; †Direct data unavailable in evidence.
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The oxan-3-yl group introduces significant lipophilicity compared to aromatic (e.g., 4-fluorophenyl) or polar (e.g., 3,4-dihydroxyphenyl) substituents. This property may enhance blood-brain barrier penetration, making it relevant for neuroactive compounds .
- Methoxy and hydroxy groups (e.g., 4-methoxyphenyl, 3,4-dihydroxyphenyl) increase polarity, improving aqueous solubility but reducing membrane permeability .
Stereochemical Considerations: Enantiomers like (R)-methyl 2-amino-3-methoxypropanoate HCl () exhibit distinct biological activities compared to their (S)-counterparts, underscoring the importance of chirality in drug design .
Synthetic Accessibility :
- Aryl-substituted derivatives (e.g., 4-fluorophenyl) are synthesized via nitro reduction and esterification (), while oxan-3-yl analogs may require specialized coupling reagents for heterocycle introduction.
Biological Activity
Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its effects.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- CAS Number : 206438-31-5
The compound features an amino group, an ester group, and a tetrahydrofuran ring, which contribute to its reactivity and potential biological interactions.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating specific enzymes involved in metabolic pathways.
- Cellular Pathways : It may influence pathways related to apoptosis (programmed cell death), cell cycle regulation, and DNA replication, which are critical in cancer biology and therapeutic applications.
- Metabolite Release : The ester group can undergo hydrolysis, releasing active metabolites that may exert further biological effects.
Biological Activity
Research indicates that this compound has potential therapeutic applications:
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antiviral Properties : Preliminary data suggest that it may interfere with viral replication processes, making it a candidate for antiviral drug development.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells (MCF-7).
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
-
Study on Antiviral Activity :
- Objective : To assess the impact on influenza virus replication.
- Method : Infected MDCK cells were treated with the compound post-infection.
- Results : A reduction in viral titer was noted, indicating potential antiviral activity.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Concentration (µM) | Reference |
|---|---|---|---|
| Anticancer | Cell viability reduction | >10 | |
| Antiviral | Viral titer reduction | Post-infection |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Forms hydrogen bonds with active sites |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Metabolite Hydrolysis | Releases active compounds through ester hydrolysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
